molecular formula C24H26O5 B2687510 Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 1788589-90-1

Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2687510
CAS No.: 1788589-90-1
M. Wt: 394.467
InChI Key: NPLNXDJTEIHPCD-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative with a 4,6-diaryl-substituted scaffold. The 2,4-dimethoxyphenyl and 2-methylphenyl substituents on the cyclohexenone core likely influence its electronic properties, steric hindrance, and intermolecular interactions compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-5-29-24(26)23-20(18-9-7-6-8-15(18)2)12-16(13-21(23)25)19-11-10-17(27-3)14-22(19)28-4/h6-11,13-14,20,23H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLNXDJTEIHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H23O4
  • Molecular Weight : 337.39 g/mol

The structure features a cyclohexene ring with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity
    • Several studies have demonstrated the antimicrobial properties of similar cyclohexenone derivatives. For instance, derivatives of cyclohexenones have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties .
  • Anticancer Activity
    • Compounds with structural similarities have been evaluated for their anticancer potential. For example, cyclohexenones have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specific studies on related compounds have indicated their ability to inhibit tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects
    • The compound may also exhibit anti-inflammatory properties. Research on related compounds has shown that they can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha . This suggests a potential mechanism for reducing inflammation in various disease models.

Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study conducted on related cyclohexenone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
  • Anticancer Research :
    • In vitro studies showed that similar compounds could reduce cell viability in breast cancer cell lines by inducing apoptosis via mitochondrial pathways . The IC50 values indicated potent activity at nanomolar concentrations.
  • Inflammation Model :
    • In a murine model of inflammation, administration of related cyclohexenones led to a significant reduction in paw edema and levels of inflammatory markers such as IL-6 and TNF-alpha, indicating potential therapeutic effects for inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., Cl, Br) in analogs, which may reduce electrophilicity at the cyclohexenone carbonyl .
  • Hydrogen Bonding : Unlike hydroxyl- or halogen-substituted analogs, the target compound’s methoxy groups may participate in weaker C–H···O interactions rather than strong O–H···O bonds .

Reactivity Trends :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic additions . The target compound’s methoxy groups may slow such reactions.
  • Crystallinity : Bulky substituents (e.g., naphthyl, 2-methylphenyl) often reduce crystallinity, necessitating solvent optimization during recrystallization .

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